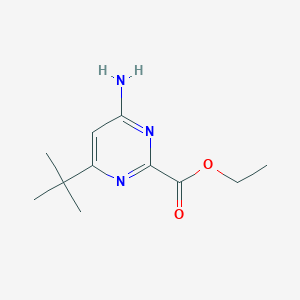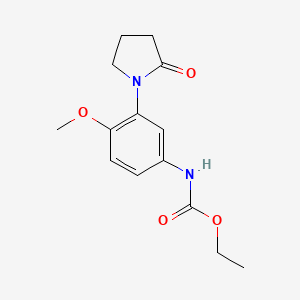
Ethyl (4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Typically, a description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in industry or research .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This often involves multiple steps, each with its own reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves understanding the 3D arrangement of atoms in a molecule. Techniques like X-ray crystallography can provide detailed images of a compound’s structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can provide information about its reactivity and stability .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, and spectral data. These properties can help identify the compound and predict its behavior .Applications De Recherche Scientifique
Antimitotic Agents and Biological Activity
Research has demonstrated the relevance of ethyl carbamate derivatives in the development of antimitotic agents. Chiral isomers of such compounds, specifically those related to the ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, have shown activity in several biological systems. The S- and R-isomers exhibit differing potencies, with the S-isomer being more potent. These findings highlight the potential of ethyl carbamate derivatives in cancer therapy and other biological applications (Temple & Rener, 1992).
X-Ray Powder Diffraction in Drug Synthesis
The structural elucidation of ethyl carbamate derivatives, such as 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylic acid ethyl ester, is crucial in the synthesis of significant pharmaceutical compounds like apixaban. X-ray powder diffraction techniques provide essential data for confirming the purity and structure of these intermediates, facilitating their application in drug development processes (Qing Wang et al., 2017).
Carcinogenicity Studies
Research into ethyl carbamate (urethane) and its carcinogenicity, especially as a contaminant in fermented foods and beverages, underscores the importance of understanding and controlling its presence in consumer products. This research is pivotal for food safety and public health policies (Baan et al., 2007).
Chemical Synthesis Techniques
Studies on directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate have yielded significant insights into the synthetic pathways for modifying ethyl carbamate derivatives. These methodologies are valuable for the development of novel compounds with potential applications in various domains, including medicinal chemistry and material science (Smith, El‐Hiti, & Alshammari, 2013).
Detection of Ethyl Carbamate in Fermented Foods
The development of an indirect ELISA for determining ethyl carbamate in Chinese rice wine introduces a novel approach for monitoring this carcinogen in fermented foods. This technique, utilizing a pre-analysis derivatization method, offers a promising tool for ensuring food safety and compliance with health regulations (Luo et al., 2017).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl N-[4-methoxy-3-(2-oxopyrrolidin-1-yl)phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c1-3-20-14(18)15-10-6-7-12(19-2)11(9-10)16-8-4-5-13(16)17/h6-7,9H,3-5,8H2,1-2H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHJAYRIODTLNN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=C(C=C1)OC)N2CCCC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-(7-(4-methoxyphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2843375.png)
![N-(2-fluorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2843376.png)
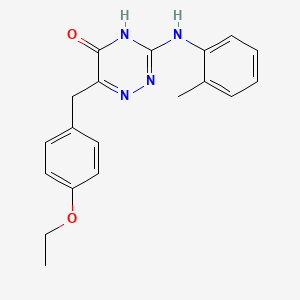

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(6-oxo-3-(1H-pyrazol-1-yl)pyridazin-1(6H)-yl)acetamide](/img/structure/B2843380.png)
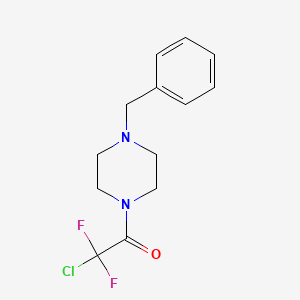
![(E)-3-[5-bromo-2-[(4-chlorophenyl)methoxy]phenyl]-2-cyano-N-(2-methyl-4-nitrophenyl)prop-2-enamide](/img/structure/B2843384.png)
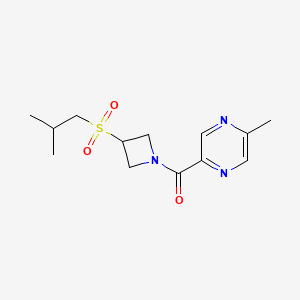

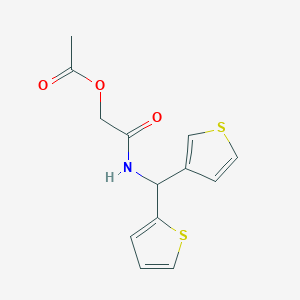

![Ethyl 4-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-3-oxobutanoate](/img/structure/B2843394.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4-dimethylbenzenesulfonamide](/img/structure/B2843395.png)
